N-ethyl-2,4-dimethylaniline hydrochloride
Overview
Description
N-ethyl-2,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C10H15N•HCl and a molecular weight of 185.69 g/mol . It is commonly used as an intermediate in the synthesis of dyes and pigments. The compound is typically found in a powdered form and is known for its stability under standard storage conditions .
Preparation Methods
The synthesis of N-ethyl-2,4-dimethylaniline hydrochloride can be achieved through several methods. One common synthetic route involves the alkylation of 2,4-dimethylaniline with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve similar alkylation reactions but on a larger scale. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Scientific Research Applications
N-ethyl-2,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition . The compound’s effects in medicinal chemistry are attributed to its ability to interact with cellular pathways, potentially disrupting microbial cell walls or interfering with cancer cell proliferation .
Comparison with Similar Compounds
N-ethyl-2,4-dimethylaniline hydrochloride can be compared with other similar compounds such as:
N,N-dimethylaniline: This compound is also used in dye synthesis but lacks the ethyl group, which can influence its reactivity and applications.
N-ethyl-3,5-dimethylaniline: Similar in structure but with different substitution patterns on the aromatic ring, leading to variations in chemical behavior and uses.
N-ethyl-2,4-dimethylbenzylamine:
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and makes it particularly valuable in certain synthetic and research contexts .
Properties
IUPAC Name |
N-ethyl-2,4-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)7-9(10)3;/h5-7,11H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOIOHFBGKWVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.